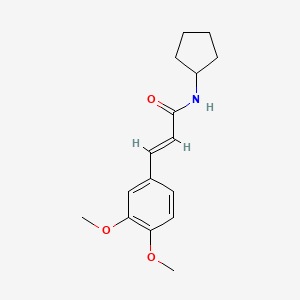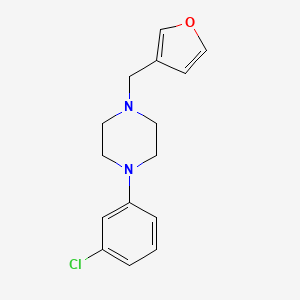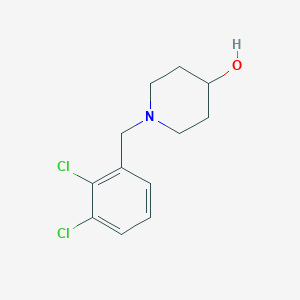![molecular formula C20H33N3O2 B5677464 9-allyl-4-(cyclopentylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5677464.png)
9-allyl-4-(cyclopentylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazaspirocyclic compounds like 9-allyl-4-(cyclopentylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one involves multiple steps, starting from the bromination of 1-methylpiperidine-4-carboxaldehyde to obtain bromo-derivatives, followed by cyanoethylation and alkylation to introduce various substituents. Subsequent reduction and hydrazide formation from ester analogs are key steps in synthesizing these compounds (Kuroyan et al., 1986).
Molecular Structure Analysis
The molecular structure of triazaspirocyclic compounds features a spiro linkage between a triaza moiety and a dodecane ring. This structure is further modified by substituents such as allyl groups and cyclopentylacetyl, influencing the compound's chemical behavior and reactivity. Detailed structural analysis can be conducted through techniques such as X-ray diffraction, showcasing the intricate arrangement of atoms within these molecules (Eilers et al., 1998).
Chemical Reactions and Properties
Triazaspirocyclic compounds undergo various chemical reactions, including bromination, cyanoethylation, alkylation, reduction, and hydrazide formation. Their unique structure allows for diverse reactivity patterns, enabling the synthesis of a wide range of derivatives with different chemical properties. The presence of the triaza group and spiro linkage significantly affects the compound's electronic and steric properties, influencing its reactivity (Otto & Triepel, 1978).
Physical Properties Analysis
The physical properties of triazaspirocyclic compounds, such as melting point, boiling point, and solubility, are determined by their molecular structure. The introduction of substituents like allyl and cyclopentylacetyl groups can alter these properties, making them soluble in various organic solvents and affecting their phase behavior at different temperatures. Analyzing these properties is crucial for understanding the compound's behavior in different environments and applications (Zhu, 2011).
Chemical Properties Analysis
The chemical properties of 9-allyl-4-(cyclopentylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one, such as reactivity towards nucleophiles, electrophiles, and radicals, are influenced by the spirocyclic and triaza components of the molecule. These properties are pivotal in the compound's application in organic synthesis, pharmaceutical research, and material science, where specific reactivity patterns are exploited to achieve desired outcomes (Reddy et al., 2014).
Propiedades
IUPAC Name |
4-(2-cyclopentylacetyl)-1-methyl-10-prop-2-enyl-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2/c1-3-11-22-12-10-20(9-8-18(22)24)16-23(14-13-21(20)2)19(25)15-17-6-4-5-7-17/h3,17H,1,4-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTQXGDUTOKAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)N(CC2)CC=C)C(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Allyl-4-(cyclopentylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5677386.png)
![2-(2-furoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5677392.png)
![(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5677399.png)

![[1-{[4-(hydroxymethyl)cyclohexyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5677406.png)
![2-{rel-(3S,4R)-3-cyclopropyl-4-[(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-1-pyrrolidinyl}nicotinamide hydrochloride](/img/structure/B5677421.png)
![4-(2-{[(ethylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5677425.png)
![4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-5-methyl-1-propyl-1H-pyrazole](/img/structure/B5677437.png)

![6-methyl-2-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}nicotinonitrile](/img/structure/B5677459.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide](/img/structure/B5677462.png)
![3-{5-[1-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5677472.png)

![1-(7-ethyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indol-3-yl)ethanone](/img/structure/B5677499.png)